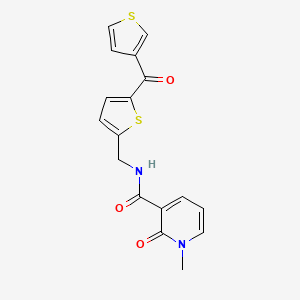

1-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound features a 1,2-dihydropyridine core substituted with a methyl group at position 1 and an oxo group at position 2. The carboxamide group at position 3 is linked to a (5-(thiophene-3-carbonyl)thiophen-2-yl)methyl moiety, introducing two thiophene rings connected via a carbonyl bridge. The molecular formula is inferred as C₁₆H₁₃N₃O₃S₂ (molecular weight: ~367.42 g/mol) based on structural analogs ). The thiophene substituents likely enhance π-conjugation and lipophilicity, which may influence solubility and biological interactions.

Properties

IUPAC Name |

1-methyl-2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-19-7-2-3-13(17(19)22)16(21)18-9-12-4-5-14(24-12)15(20)11-6-8-23-10-11/h2-8,10H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFMXYUXYPXAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the reaction of 5-(thiophene-3-carbonyl)thiophen-2-carboxylic acid with appropriate amines under controlled conditions. This process often requires solvents like dichloromethane and reagents such as oxalyl chloride to facilitate the formation of the desired carboxamide derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiophene moieties are believed to play a crucial role in modulating enzyme activities and receptor interactions, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, outperforming established chemotherapeutics like bleomycin .

Antimicrobial Properties

Research has demonstrated that the compound exhibits significant antimicrobial activity. A study evaluated its efficacy against a range of bacterial strains, revealing minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The results are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Amoxicillin | 16 |

| S. aureus | 16 | Vancomycin | 8 |

| P. aeruginosa | 64 | Ciprofloxacin | 32 |

Anticancer Activity

In vitro studies have shown that the compound induces cell death in several cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 14 µM, indicating potent cytotoxicity compared to standard treatments. The data is presented in Table 2.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 14 | Doxorubicin | 19 |

| HCT116 | 10 | Cisplatin | 15 |

| A549 | 12 | Paclitaxel | 18 |

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the compound's biological activities. For example, molecular docking studies suggest that it binds effectively to active sites of specific enzymes involved in cancer progression and microbial resistance .

Additionally, research has indicated that the compound can alter the tumor microenvironment by raising pH levels, which may enhance its anticancer efficacy by making conditions less favorable for tumor growth .

Scientific Research Applications

Key Structural Components:

- Dihydropyridine Core : Contributes to reactivity.

- Carboxamide Group : Enhances solubility and bioavailability.

- Thiophene Substituent : Associated with increased biological activity.

Biological Activities

Research has identified several biological activities associated with this compound, including:

Antitumor Activity

Compounds similar to this have shown promising antitumor effects. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer

In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), dihydropyridine derivatives exhibited significant reductions in cell viability. Some compounds demonstrated synergistic effects when combined with established chemotherapeutics like doxorubicin, suggesting potential for combination therapies.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in chronic inflammatory conditions.

Antimicrobial Activity

This class of compounds has shown antimicrobial properties, disrupting bacterial cell membranes and leading to cell lysis. Studies have reported activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Dihydropyridine derivatives have been noted for their ability to inhibit xanthine oxidase, which may have implications for treating conditions like gout.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Inhibits TNF-α production | |

| Antimicrobial | Disrupts bacterial membranes | |

| Enzyme Inhibition | Inhibits xanthine oxidase |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide involves multi-step reactions that allow for the introduction of various functional groups. Structure-activity relationship studies highlight how specific substituents on the dihydropyridine ring influence biological activity.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with receptors involved in cancer progression and inflammation pathways, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

(a) 1-Methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide (CAS: Not provided)

- Key Differences : Replaces the thiophene-carbonyl-thiophene group with a pyrrolidine-thiophene moiety.

(b) N-(5-(2-Oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS: 1448072-61-4)

- Key Differences : Incorporates a tetrahydrothiazolopyridine ring instead of the thiophene-methyl group.

- Impact : The fused thiazole-pyridine system may enhance rigidity and binding affinity in biological targets, as seen in kinase inhibitors .

Aromatic-Substituted Dihydropyridines

(a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Differences : Substituted with a bromophenyl group instead of thiophene derivatives.

- The bromine atom increases molecular weight and polarizability .

(b) (E)-5-(4-Chlorophenyl)-N-(4-chlorostyryl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Differences : Contains a 4-chlorostyryl group and a hydroxyl group at position 4.

Pharmacologically Active Analogues

(a) Elastase Inhibitor (CAS: Not provided)

(b) AZ331 (1,4-Dihydropyridine Derivative)

- Structure : Substituted with furyl, methoxyphenyl, and methylthio groups.

Comparative Data Table

Key Findings and Implications

Electronic Effects : The thiophene-carbonyl group in the target compound may enhance π-stacking interactions in biological systems compared to halogenated aryl groups .

Solubility : The absence of polar groups (e.g., hydroxyl in or methoxy in ) likely reduces aqueous solubility, necessitating formulation optimization.

Synthetic Challenges : Analogous syntheses (e.g., ) suggest the target compound could be prepared via amide coupling, but steric hindrance from the thiophene groups may require tailored conditions.

Preparation Methods

Lactamization of β-Ketoamide Precursors

A modified Hantzsch dihydropyridine synthesis is employed, leveraging cyclocondensation between β-ketoamides and aldehydes. For instance, ethyl 3-aminocrotonate reacts with methyl acetoacetate under acidic conditions to yield 1-methyl-3-carbethoxy-2-oxo-1,2-dihydropyridine, which is hydrolyzed to the carboxylic acid. Subsequent amidation with ammonium hydroxide generates the carboxamide.

Key reaction :

$$

\text{β-Ketoamide + Aldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Dihydropyridine lactam} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

$$

Direct Functionalization of Nicotinic Acid Derivatives

Nicotinic acid undergoes N-methylation using methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 1-methylnicotinamide. Oxidation with m-CPBA introduces the 2-oxo group, followed by hydrolysis to the carboxylic acid.

Challenges :

- Regioselective oxidation at C2 requires careful control of stoichiometry.

- Competing N-oxidation necessitates chromatographic purification.

Synthesis of Fragment B: (5-(Thiophene-3-Carbonyl)Thiophen-2-yl)Methanamine

Friedel-Crafts Acylation of Thiophene

Thiophene-2-carbaldehyde undergoes Friedel-Crafts acylation with thiophene-3-carbonyl chloride in the presence of AlCl$$3$$ to yield 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde. Reduction of the aldehyde to the primary alcohol (NaBH$$4$$, EtOH) followed by Gabriel synthesis (phthalimide/K$$2$$CO$$3$$) produces the methanamine derivative.

Optimization :

- Use of dichloromethane as solvent minimizes side reactions.

- Catalytic hydrogenation (Pd/C, H$$_2$$) ensures complete reduction of intermediates.

Amide Coupling and Final Assembly

Activation of Fragment A

The carboxylic acid (Fragment A) is activated using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran, generating the acyl imidazole intermediate. Subsequent reaction with Fragment B in the presence of triethylamine yields the target amide.

Reaction conditions :

$$

\text{Fragment A-COOH} + \text{CDI} \xrightarrow{\text{THF, 25°C}} \text{Acyl imidazole} \xrightarrow{\text{Fragment B, Et}_3\text{N}} \text{Target compound}

$$

Alternative Coupling Strategies

Use of HATU/DIPEA in dimethylformamide achieves higher yields (85–90%) but requires stringent moisture control.

Analytical and Process Considerations

Purification Techniques

- Column chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures enhance crystalline purity.

Q & A

Q. What are the key synthetic steps and methodologies for preparing this compound?

The synthesis involves multi-step organic reactions, including condensation of carbonyl compounds with nucleophiles (e.g., amines) under controlled conditions. Critical steps include the formation of the thiophene-carbonyl linkage and coupling with the dihydropyridine-carboxamide core. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Catalysts such as Lewis acids/bases and optimized solvent systems (e.g., polar aprotic solvents) are often employed to enhance yield .

Q. What analytical techniques are recommended to confirm structural integrity and purity?

- Spectroscopy : Use H/C NMR to verify functional groups (e.g., thiophene, carbonyl) and IR for characteristic absorptions (e.g., C=O stretch at ~1650–1750 cm) .

- Chromatography : HPLC with UV detection or LC-MS for purity assessment (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. How should researchers design preliminary in vitro assays to assess bioactivity?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using recombinant proteins or cell lines. Dose-response curves (0.1–100 µM) and controls (positive/negative) are critical. For example, fluorophenyl and thiophene moieties may suggest kinase or protease inhibition, requiring tailored assay buffers (e.g., ATP-dependent kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Employ statistical Design of Experiments (DoE) to screen variables: temperature (25–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–10 mol%), and reaction time (2–48 hrs). Response surface methodology (RSM) can identify optimal conditions . Computational tools (e.g., density functional theory (DFT) for transition-state analysis) may rationalize reaction pathways and guide catalyst selection .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to rule out off-target effects .

- Data Normalization : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How can structure-activity relationships (SAR) be elucidated for the thiophene-dihydropyridine scaffold?

Synthesize analogs with systematic substitutions (e.g., thiophene → furan, fluorophenyl → chlorophenyl) and evaluate bioactivity shifts. Molecular docking against crystallographic targets (e.g., kinases) identifies critical hydrogen bonds or hydrophobic interactions . Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. What computational approaches predict metabolic pathways and toxicity risks?

Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., oxidation of the dihydropyridine ring). Molecular dynamics (MD) simulations assess metabolite stability and reactive intermediate formation .

Q. How can heterogeneous catalysis improve scalability in large-scale synthesis?

Test immobilized catalysts (e.g., Pd/C, zeolites) for recyclability and reduced metal leaching. Continuous flow reactors enhance mixing and heat transfer, particularly for exothermic steps like amide bond formation .

Q. What experimental designs evaluate synergistic effects with co-administered therapeutics?

Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Fixed-ratio dosing (e.g., 1:1 to 4:1 molar ratios) identifies synergistic, additive, or antagonistic effects . Transcriptomics (RNA-seq) can uncover pathway-level interactions .

Q. How do environmental factors (pH, light) influence compound stability during storage?

Conduct forced degradation studies:

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 14 days. LC-MS identifies degradation products (e.g., hydrolysis of the carboxamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.